Cas no 119356-77-3 (Dapoxetine)
Dapoxetine Chemical and Physical Properties
Names and Identifiers
-
- (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
- (aS)-N,N-Dimethyl-a-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine
- (S)-(+)--N,N-Dimethyl-1-phenyl-3-(1-naphthalenyloxy)propanamine
- (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine
- (S)-(+)-Dapoxetine
- Dapoxetine
- Dapoxetine (free base)
- Dapoxetine hydrochloride
- S-(+)-N,N-Dimethyl-a-[2-(naphthalenyloxy)ethyl]benzenemethanamine hydrochloride
- Dapoxetina
- Dapoxetinum
- Priligy
- (S-(+)-N,N-Dimethyl-a-[2-(naphthalenyloxy)ethyl]benzenemethanamine hydrochloride
- DAPOXETIN
- Detoxetine
- Dapoxetine base
- D-Dapoxetine HCL
- Dapoxetine-d7 HCl
- apoxetine hydrochloride
- Dapoxetine [INN]
- Dapoxetinum [INN-Latin]
- Dapoxetina [INN-Spanish]
- LY 210448
- GB2433A4M3
- Benzenemethanamine, N,N-dimethyl-alpha-(2-(1-naphthalenyloxy)ethyl)-, (+)-
- (+)-Dapoxetine
- (1s)-n,n-dimethyl-3-(1-naphthyloxy)-1-phenylpropan-1-amine
- Kutub, Priligy, Duratia
- DSSTox_RI
- (S)-Dapoxetine
- DSSTox_RID_97302
- DSSTox_CID_31416
- DSSTox_GSID_57627
- GTPL7901
- USRHY
- BENZENEMETHANAMINE, N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHALENYLOXY)ETHYL)-
- NCGC00253658-01
- dimethyl[(1S)-3-(naphthalen-1-yloxy)-1-phenylpropyl]amine
- AB01274725_02
- (+)-(S)-N,N-DIMETHYL-ALPHA-(2-(1-NAPHTHYLOXY)ETHYL)BENZYLAMINE
- USRHYDPUVLEVMC-FQEVSTJZSA-N
- Dapoxetina (INN-Spanish)
- G04BX14
- (alphaS)-N,N-Dimethyl-alpha-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine;(S)-(+)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine;(S)-(+)-N,N-Dimethyl-alpha-[2-(1-naphthalenyloxy)ethyl]benzenemethanamine
- EX-A4045
- HY-B0304
- CHEBI:135962
- NCGC00253658-09
- DAPOXETINE (MART.)
- DAPOXETINE [MI]
- NS00010178
- N,N-dimethyl-alpha-[2-(1-naphthalenyloxy)ethyl]-Benzenemethanamine
- AC-22603
- BenzeneMethanaMine, N,N-diMethyl-a-[2-(1-naphthalenyloxy)ethyl]-
- AKOS015895183
- AB01274725-01
- SCHEMBL34479
- LY210448
- Kutub
- DAPOXETINE [WHO-DD]
- Benzenemethanamine, N,N-dimethyl-a-(2-(1-naphthalenyloxy)ethyl)-
- Dapoxetinum (INN-Latin)
- UNII-GB2433A4M3
- DAPOXETINE [MART.]
- dimethyl((1S)-3-(naphthalen-1-yloxy)-1-phenylpropyl)amine
- AS-72866
- (+)-(S)-N,N-DIMETHYL-.ALPHA.-(2-(1-NAPHTHYLOXY)ETHYL)BENZYLAMINE
- NCGC00253658-02
- 119356-77-3
- Tox21_113784
- LY-210448
- LY21044
- CAS-119356-77-3
- DTXSID0057627
- Benzenemethanamine, N,N-dimethyl-alpha-[2-(1-naphthalenyloxy)ethyl]-, (alphaS)-
- S-(+)-N,N-Dimethyl-a-[2-(naphthalenyloxy)ethyl]benzenemethanamine
- Q424965
- BRD-K51579475-003-02-4
- C21H23NO
- DTXCID1031416
- DB04884
- CHEMBL2110900
- (S-(+)-N,N-DiMethyl-a-[2-(naphthalenyl
-
- MDL: MFCD00865355
- Inchi: 1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1
- InChI Key: USRHYDPUVLEVMC-FQEVSTJZSA-N
- SMILES: O(C1=CC=CC2C=CC=CC1=2)CC[C@@H](C1C=CC=CC=1)N(C)C
Computed Properties
- Exact Mass: 305.17800
- Monoisotopic Mass: 305.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5A^2
- Isotope Atom Count: 0
- Topological Polar Surface Area: 12.5
- XLogP3: 5.1
Experimental Properties
- Color/Form: White to off white crystalline powder
- Density: 1.081
- Boiling Point: 454.4°C at 760 mmHg
- Flash Point: 132.6°C
- Refractive Index: 1.607
- PSA: 12.47000
- LogP: 4.91160
Dapoxetine Customs Data
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Dapoxetine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-5 mg |
Dapoxetine |
119356-77-3 | 99.2% | 5mg |
¥192.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-10 mg |
Dapoxetine |
119356-77-3 | 99.2% | 10mg |
¥336.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-25 mg |
Dapoxetine |
119356-77-3 | 99.2% | 25mg |
¥632.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-50 mg |
Dapoxetine |
119356-77-3 | 99.2% | 50mg |
¥976.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-100 mg |
Dapoxetine |
119356-77-3 | 99.2% | 100MG |
¥1560.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-200 mg |
Dapoxetine |
119356-77-3 | 99.2% | 200mg |
¥2808.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0039-1 mL * 10 mM (in DMSO) |
Dapoxetine |
119356-77-3 | 99.2% | 1 mL * 10 mM (in DMSO) |
¥192.00 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859479-1g |
Dapoxetine hydrochloride |
119356-77-3 | ≥98% | 1g |
¥191.00 | 2022-01-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D859479-5g |
Dapoxetine hydrochloride |
119356-77-3 | ≥98% | 5g |
¥522.00 | 2022-01-11 | |
| TRC | D185713-1mg |
Dapoxetine |
119356-77-3 | 1mg |
$ 57.00 | 2023-09-08 |
Dapoxetine Suppliers
Dapoxetine Related Literature
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Mona N. Abou-Omar,Abdelaziz M. Annadi,Noha M. El Zahar,Ahmed. O. Youssef,Mohammed A. Amin,Mohamed S. Attia,Ekram H. Mohamed RSC Adv. 2021 11 29797
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Ramasamy Anandhan,Mandapati Bhargava Reddy,Murugesan Sasikumar New J. Chem. 2019 43 15052
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András Darcsi,Zoltán Szakács,Ferenc Zsila,Gerg? Tóth,ákos Rácz,Szabolcs Béni RSC Adv. 2016 6 102315
-
Mohamed A. Abdelshakour,Randa A. Abdel Salam,Ghada M. Hadad,Dina M. Abo-ElMatty,Eman A. Abdel Hameed RSC Adv. 2021 11 8055
-
Adel Ehab Ibrahim,Hisham Hashem,Magda Elhenawee,Hanaa Saleh RSC Adv. 2020 10 1379
Additional information on Dapoxetine
Professional Introduction to Dapoxetine (CAS No. 119356-77-3)
Dapoxetine, chemically designated as 1-(3,4-dichlorophenyl)-4,5-dihydro-1-methyl-7-(dimethylamino)pyrazepin-3-ol, is a selective serotonin reuptake inhibitor (SSRI) primarily utilized in the management of premature ejaculation (PE). With the CAS number 119356-77-3, this compound has garnered significant attention in the field of pharmaceutical chemistry and medical research due to its unique mechanism of action and therapeutic efficacy.
The chemical structure of Dapoxetine features a pyrazepine core, which is a key pharmacophore responsible for its interaction with serotonin transporters. This structural motif allows Dapoxetine to selectively inhibit the reuptake of serotonin in the central nervous system, thereby increasing serotonin levels in synaptic clefts. This modulation is crucial for its therapeutic effects, particularly in conditions where serotonin neurotransmission plays a pivotal role.
Recent advancements in pharmacological research have highlighted the significance of Dapoxetine in treating not only premature ejaculation but also potential applications in depression and anxiety disorders. Studies have demonstrated that Dapoxetine exhibits a rapid onset of action, typically within hours of administration, making it a preferred choice for patients seeking immediate relief from PE symptoms. This property is attributed to its high oral bioavailability and quick absorption rate.
The clinical efficacy of Dapoxetine has been well-documented in multiple randomized controlled trials (RCTs). These trials have consistently shown that Dapoxetine significantly improves control over ejaculation and enhances sexual satisfaction in patients with PE. Furthermore, the compound has been found to be well-tolerated with a favorable side effect profile compared to other SSRIs. Common side effects include nausea, dizziness, and headache, which are generally mild and transient.
In terms of pharmacokinetics, Dapoxetine is rapidly metabolized by the liver, primarily through cytochrome P450 enzymes. This rapid metabolism contributes to its short half-life, which ranges between 1.5 to 2.5 hours. This characteristic makes Dapoxetine an ideal candidate for on-demand dosing regimens, allowing patients to take the medication as needed without the need for daily administration.
The development of Dapoxetine has also spurred interest in understanding the neural pathways involved in PE. Research using animal models has provided insights into how serotonin modulates ejaculation control mechanisms. These findings have not only enhanced our understanding of PE but also opened new avenues for developing additional therapeutic strategies.
From a regulatory perspective, Dapoxetine has been approved in several countries for the treatment of PE. However, it remains under strict prescription-only status in many regions due to its potential for misuse and interactions with other medications. Healthcare professionals are advised to carefully evaluate patient history and concomitant drug use before prescribing Dapoxetine.
The future of Dapoxetine research lies in exploring its potential applications beyond PE. Ongoing studies are investigating its efficacy in managing depression and anxiety disorders, leveraging its serotonergic properties. Additionally, researchers are exploring novel formulations that could enhance bioavailability and reduce side effects, thereby improving patient compliance and therapeutic outcomes.
In conclusion, Dapoxetine (CAS No. 119356-77-3) stands as a testament to the advancements in targeted pharmacotherapy for sexual dysfunction. Its unique chemical structure, rapid onset of action, and favorable side effect profile make it a valuable therapeutic option for patients suffering from premature ejaculation. As research continues to uncover new applications and refine treatment protocols, Dapoxetine is poised to remain a cornerstone in the management of serotonergic-related disorders.
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